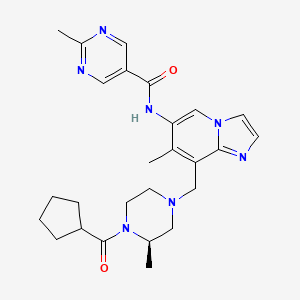

RORgammat inhibitor 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This receptor is a transcription factor involved in the differentiation of T helper 17 (Th17) cells and the production of the pro-inflammatory cytokine interleukin 17 (IL-17) . RORgammat inhibitors have been widely studied for their potential therapeutic applications in autoimmune diseases and cancer .

Métodos De Preparación

The synthesis of RORgammat inhibitors typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary depending on the structure of the inhibitor. For example, one common approach involves the use of fluorescence resonance energy transfer (FRET) assays to identify potential inhibitors, followed by molecular dynamics simulations to optimize their structures . Industrial production methods for these inhibitors often involve large-scale synthesis and purification processes to ensure high purity and yield .

Análisis De Reacciones Químicas

RORgammat inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific structure of the inhibitor and the reaction conditions.

Aplicaciones Científicas De Investigación

RORgammat inhibitors have a wide range of scientific research applications. In chemistry, they are used to study the structure and function of nuclear receptors and their role in gene regulation . In biology, these inhibitors are employed to investigate the differentiation and function of Th17 cells and their involvement in autoimmune diseases . In medicine, RORgammat inhibitors are being developed as potential therapies for autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis . Additionally, these inhibitors have shown promise in cancer treatment by modulating the immune response and inhibiting tumor growth .

Mecanismo De Acción

The mechanism of action of RORgammat inhibitors involves binding to the ligand-binding domain of the RORgammat receptor, thereby preventing the receptor from activating its target genes . This inhibition disrupts the differentiation of Th17 cells and the production of IL-17, leading to a reduction in inflammation and immune response . Molecular dynamics simulations have shown that the binding of RORgammat inhibitors stabilizes the receptor in an inactive conformation, preventing the recruitment of coactivators and the subsequent activation of target genes .

Comparación Con Compuestos Similares

RORgammat inhibitors can be compared with other similar compounds, such as RORalpha and RORbeta inhibitors. While all these inhibitors target nuclear receptors, RORgammat inhibitors are unique in their ability to specifically inhibit the differentiation of Th17 cells and the production of IL-17 . Similar compounds include digoxin, which inhibits RORgammat transcriptional activation, and AZ5104, which acts as an RORgammat agonist at low micromolar concentrations . These compounds differ in their molecular targets and mechanisms of action, highlighting the specificity and uniqueness of RORgammat inhibitors .

Propiedades

Fórmula molecular |

C26H33N7O2 |

|---|---|

Peso molecular |

475.6 g/mol |

Nombre IUPAC |

N-[8-[[(3R)-4-(cyclopentanecarbonyl)-3-methylpiperazin-1-yl]methyl]-7-methylimidazo[1,2-a]pyridin-6-yl]-2-methylpyrimidine-5-carboxamide |

InChI |

InChI=1S/C26H33N7O2/c1-17-14-31(10-11-33(17)26(35)20-6-4-5-7-20)15-22-18(2)23(16-32-9-8-27-24(22)32)30-25(34)21-12-28-19(3)29-13-21/h8-9,12-13,16-17,20H,4-7,10-11,14-15H2,1-3H3,(H,30,34)/t17-/m1/s1 |

Clave InChI |

GMRCLEMCHGYDSY-QGZVFWFLSA-N |

SMILES isomérico |

C[C@@H]1CN(CCN1C(=O)C2CCCC2)CC3=C(C(=CN4C3=NC=C4)NC(=O)C5=CN=C(N=C5)C)C |

SMILES canónico |

CC1CN(CCN1C(=O)C2CCCC2)CC3=C(C(=CN4C3=NC=C4)NC(=O)C5=CN=C(N=C5)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]amino]pentanedioic acid](/img/structure/B11935744.png)

![2-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B11935746.png)

![Methyl (4S,5Z,6S)-5-ethylidene-4-(2-oxo-2-{[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-YL]methoxy}ethyl)-6-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-4,6-dihydropyran-3-carboxylate](/img/structure/B11935758.png)

![(E)-2-((1'S,6'R,7'S,8a'S)-6'-ethyl-2-oxo-3',5',6',7',8',8a'-hexahydro-2'H-spiro[indoline-3,1'-indolizine]-7'-yl)-3-methoxyacrylic acid](/img/structure/B11935782.png)

![5-benzyl-13-methyl-4-[2-(1H-pyrazol-4-yl)ethynyl]-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene](/img/structure/B11935803.png)

![(1R,5S)-3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B11935806.png)

![N-[(9-ethylcarbazol-3-yl)methyl]-1-methylbenzimidazol-2-amine](/img/structure/B11935817.png)